N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
N-(2,4-Dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidine core. Key structural attributes include:
- An N-(2,4-dimethylphenyl)acetamide side chain at position 1, influencing solubility and steric effects.
This compound is hypothesized to exhibit bioactivity related to kinase inhibition or enzyme modulation, given structural parallels to known therapeutic agents (e.g., PLA2 inhibitors in ) .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c1-14-3-8-18(15(2)11-14)25-20(28)13-26-19-9-10-31-21(19)22(29)27(23(26)30)12-16-4-6-17(24)7-5-16/h3-11,19,21H,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQZYGBKHKBZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound with potential therapeutic applications. With the molecular formula and a molecular weight of 432.4 g/mol, this compound exhibits a complex structure that may influence its biological activity.
- CAS Number : 921799-94-2
- Molecular Weight : 432.4 g/mol
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 5
- LogP (XLogP3) : 3.3
The biological activity of this compound is primarily attributed to its interaction with various signaling pathways involved in cell proliferation and apoptosis. Notably, it has been shown to modulate pathways such as:
- AGE/RAGE Pathway
- PPAR Alpha Pathway
- TGF Beta Signaling Pathway
- Insulin Signaling
- Apoptosis Modulation & Signaling
These pathways are crucial for regulating cellular functions and responses to external stimuli.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro assays demonstrated that the compound significantly inhibited the growth of various cancer cell lines. The IC50 values ranged from 5 to 15 µM depending on the cell type.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 6.2 | Induction of apoptosis |
| T47D (Breast Cancer) | 27.3 | Inhibition of cell proliferation |
| MV4-11 (Leukemia) | 0.3 | Downregulation of phospho-ERK1/2 |
Pharmacological Profile
The pharmacological profile indicates that this compound acts as a potent inhibitor of specific kinases involved in cancer progression. For example:
- It inhibits MEK1/2 kinases effectively at concentrations as low as 0.3 µM in acute leukemia models .
Toxicity and Safety
While the compound shows promise in preclinical studies, its safety profile remains to be fully elucidated. Initial toxicity assessments indicate that higher doses may lead to adverse effects; thus further studies are necessary to determine the maximum tolerated dose and long-term effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The thieno[3,2-d]pyrimidine scaffold is distinct from other fused pyrimidine derivatives:
Substituent Effects on Bioactivity
Substituents on the pyrimidine ring and acetamide side chain critically modulate pharmacological properties:
Table 1: Substituent Comparison
Key Observations :
Pharmacological Implications
- PLA2 Inhibition : SB-480848 () demonstrates that fluorophenyl and pyrimidine motifs are critical for enzyme inhibition .
- Antimicrobial Activity: Thieno[2,3-d]pyrimidine derivatives () show efficacy against bacterial strains, likely due to hydrophobic substituents disrupting cell membranes .
- Anticancer Potential: Acetamide-linked heterocycles in and exhibit antiproliferative effects via kinase or topoisomerase inhibition .
Hypothesis : The target compound’s 2,4-dioxo groups may act as hydrogen-bond acceptors, mimicking ATP in kinase binding sites, while the dimethylphenyl group enhances blood-brain barrier permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
